

An In-depth Technical Guide to (4-tert-butylphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	(4-tert-butylphenyl)methanesulfonyl Chloride
Compound Name:	(4-tert-butylphenyl)methanesulfonyl Chloride
Cat. No.:	B1273283

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-tert-butylphenyl)methanesulfonyl chloride is a specialized organic reagent that serves as a key building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive sulfonyl chloride moiety attached to a sterically hindered tert-butylphenyl group, imparts unique properties that are advantageous in multi-step synthetic pathways. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical Identity and Properties

The IUPAC name for the compound is **(4-tert-butylphenyl)methanesulfonyl chloride**^[1]. It is also known by various synonyms, including 4-tert-butylbenzylsulfonyl chloride^[1].

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	(4-tert-butylphenyl)methanesulfonyl chloride	[1]
CAS Number	519056-61-2	[1]
Molecular Formula	C ₁₁ H ₁₅ ClO ₂ S	[1]
Molecular Weight	246.75 g/mol	[1]
Appearance	Solid (predicted)	
SMILES	CC(C) (C)C1=CC=C(C=C1)CS(=O) (=O)Cl	[1]
InChIKey	NEJDUPGGBSPJLG- UHFFFAOYSA-N	[1]

Table 2: Spectroscopic Data (Predicted)

While specific experimental spectra for **(4-tert-butylphenyl)methanesulfonyl chloride** are not readily available in public databases, predicted values based on its structure can be informative for characterization.

¹ H NMR (CDCl ₃ , predicted)	¹³ C NMR (CDCl ₃ , predicted)
~ 1.3 ppm (s, 9H, C(CH ₃) ₃)	~ 31.0 ppm (C(CH ₃) ₃)
~ 3.5 ppm (s, 2H, CH ₂)	~ 34.5 ppm (C(CH ₃) ₃)
~ 7.4 ppm (d, 2H, Ar-H)	~ 60.0 ppm (CH ₂)
~ 7.5 ppm (d, 2H, Ar-H)	~ 126.0 ppm (Ar-C)
~ 130.0 ppm (Ar-C)	
~ 135.0 ppm (Ar-C)	
~ 152.0 ppm (Ar-C)	

Synthesis

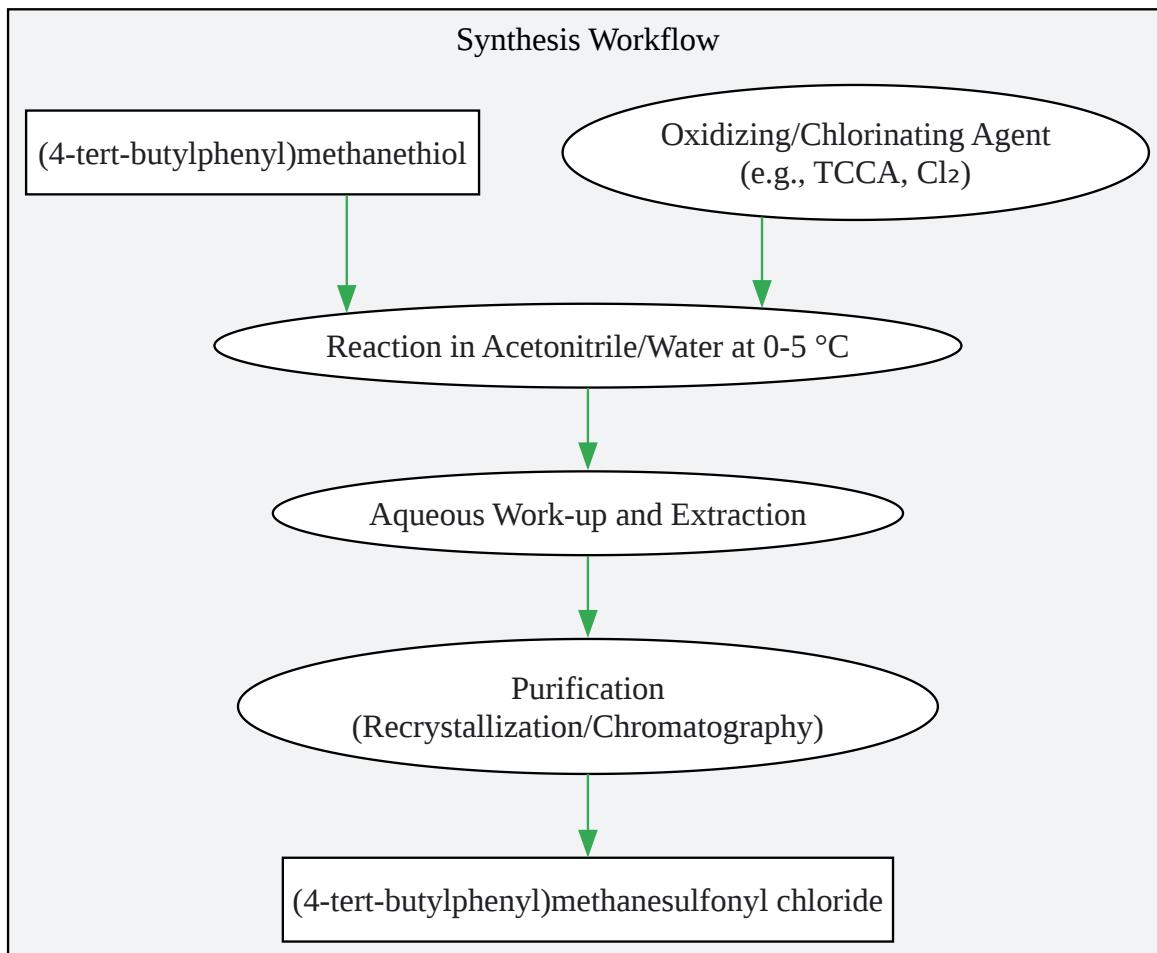
A common and effective method for the synthesis of aryl- and alkylsulfonyl chlorides is the oxidative chlorination of the corresponding thiols. For **(4-tert-butylphenyl)methanesulfonyl chloride**, a viable synthetic pathway begins with the corresponding thiol, (4-tert-butylphenyl)methanethiol.

Experimental Protocol: Synthesis of **(4-tert-butylphenyl)methanesulfonyl chloride**

This protocol is adapted from general procedures for the oxidation of thiols to sulfonyl chlorides.[\[2\]](#)[\[3\]](#)

Step 1: Preparation of the Reaction Mixture

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (4-tert-butylphenyl)methanethiol (1.0 eq.) in a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 4:1 v/v).
- Cool the stirred solution to 0-5 °C using an ice bath.


Step 2: Oxidative Chlorination

- Slowly add a chlorinating and oxidizing agent, such as trichloroisocyanuric acid (TCCA) or chlorine gas in a controlled manner, to the cooled solution. The addition should be done portion-wise or at a slow rate to maintain the temperature below 10 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

- Once the reaction is complete, filter the mixture to remove any solid by-products (e.g., cyanuric acid if TCCA is used).
- Transfer the filtrate to a separatory funnel and add an organic solvent such as dichloromethane or ethyl acetate.

- Wash the organic layer sequentially with cold dilute hydrochloric acid (e.g., 1% HCl), water, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude **(4-tert-butylphenyl)methanesulfonyl chloride**.
- Further purification can be achieved by recrystallization or column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(4-tert-butylphenyl)methanesulfonyl chloride**.

Reactivity and Applications in Drug Development

(4-tert-butylphenyl)methanesulfonyl chloride is primarily used as a reagent to introduce the (4-tert-butylphenyl)methanesulfonyl group onto nucleophilic moieties such as alcohols and amines. This process, known as sulfonylation, is a cornerstone in medicinal chemistry for several reasons:

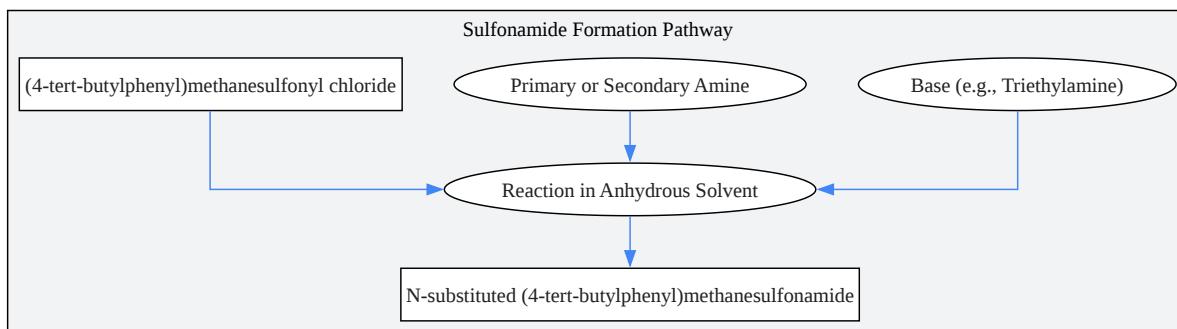
- Formation of Stable Sulfonamides: The reaction with primary or secondary amines yields highly stable sulfonamides. The sulfonamide functional group is a common motif in a wide range of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants.[\[4\]](#)[\[5\]](#)
- Activation of Alcohols: The reaction with alcohols produces sulfonate esters. The sulfonate group is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. This two-step process allows for the conversion of a poorly reactive hydroxyl group into a versatile intermediate for further molecular elaboration.

The tert-butyl group on the phenyl ring provides steric bulk, which can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides or sulfonates. This can be exploited to achieve selective reactions or to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. The related compound, 4-tert-butylbenzyl chloride, is known to be an intermediate in the synthesis of antiallergic drugs and analgesics, highlighting the utility of the 4-tert-butylphenyl moiety in bioactive molecules.[\[6\]](#)

Experimental Protocol: Synthesis of a Sulfonamide

This is a general protocol for the reaction of **(4-tert-butylphenyl)methanesulfonyl chloride** with a primary or secondary amine.[\[4\]](#)[\[7\]](#)

Step 1: Reaction Setup


- In a round-bottom flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.

Step 2: Addition of Sulfonyl Chloride

- Dissolve **(4-tert-butylphenyl)methanesulfonyl chloride** (1.1-1.2 eq.) in a minimal amount of the same anhydrous solvent.
- Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.

Step 3: Work-up and Purification

- Quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with dilute acid (e.g., 1 M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude sulfonamide can be purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Caption: General reaction pathway for sulfonamide synthesis.

Safety and Handling

(4-tert-butylphenyl)methanesulfonyl chloride is expected to be a reactive and potentially hazardous compound. Based on the data for similar sulfonyl chlorides, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Table 3: Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H314	Causes severe skin burns and eye damage
H335	May cause respiratory irritation

Source: PubChem CID 2794645[1]

Conclusion

(4-tert-butylphenyl)methanesulfonyl chloride is a valuable synthetic intermediate for the introduction of the (4-tert-butylphenyl)methanesulfonyl group into organic molecules. Its primary application lies in the formation of stable sulfonamides and reactive sulfonate esters, which are key transformations in the synthesis of pharmaceuticals and other bioactive compounds. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development settings, enabling the efficient synthesis of novel and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-tert-butylphenyl)methanesulfonyl Chloride | C11H15ClO2S | CID 2794645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbino.com]
- 6. nbinno.com [nbino.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (4-tert-butylphenyl)methanesulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273283#iupac-name-for-4-tert-butylphenyl-methanesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com